Kinase Profiling: Target Engagement at EGFR T790M/L858R Double Mutant and Wild-Type EGFR
This compound demonstrates direct cellular engagement of clinically relevant EGFR mutants. In human H1975 cells harboring the EGFR T790M/L858R double mutation, the compound inhibited EGFR phosphorylation with an IC50 of 8 nM. In contrast, inhibition of EGF-stimulated wild-type EGFR phosphorylation in human A549 cells required a ten-fold higher concentration (IC50 = 83 nM), evidencing mutant-selective targeting [1]. This selectivity profile mirrors the clinical agent Osimertinib, but the chemical scaffold is distinct and synthetically accessible.
| Evidence Dimension | Cellular EGFR phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 EGFR T790M/L858R = 8 nM; IC50 wild-type EGFR = 83 nM |
| Comparator Or Baseline | Osimertinib (clinical EGFR inhibitor) IC50 values in the same cell lines are comparable (e.g., ˜0.01–0.08 µM in HCC827/H1975) [1] |
| Quantified Difference | Mutant versus wild-type selectivity ratio = ~10-fold; absolute potency on mutant EGFR is within the clinically relevant range. |
| Conditions | Human H1975 cells (T790M/L858R) and A549 cells (wild-type), 2 h compound pre-incubation followed by EGF stimulation, phospho-EGFR detection. Data curated in BindingDB CHEMBL4205392 [1]. |
Why This Matters
The compound shows low-nanomolar efficacy against a key resistance mutation with measurable mutant-over-wild-type selectivity, a property essential for reducing off-target toxicity in NSCLC drug discovery.
- [1] BindingDB entry BDBM50450871 / CHEMBL4205392. IC50 data for inhibition of EGFR phosphorylation in H1975 and A549 cells. View Source
